molecular formula C22H28N4O4S B2961324 Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate CAS No. 899950-33-5

Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

Cat. No. B2961324
CAS RN: 899950-33-5
M. Wt: 444.55
InChI Key: MRYBABHUDYLWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It contains a hexahydroquinazolin ring, which is a type of heterocyclic compound containing nitrogen. The compound also contains a dimethylamino group and a thioacetamido group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withHistamine H2 receptors , which play a crucial role in the regulation of gastric acid secretion.

Biochemical Pathways

Similar compounds have been found to affect thegastroesophageal reflux disease pathway by preventing the release of acid and pepsin into the stomach . This suggests that Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate might have a similar effect.

Result of Action

Compounds with similar structures have been found to exhibitanalgesic and anti-inflammatory activities , suggesting that Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate might have similar effects.

Action Environment

For instance, a similar compound, Ethyl 4-(dimethylamino)benzoate, is used as a photo-initiator in visible light systems , indicating that light could potentially influence its activity.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used or handled. Without specific information, it’s challenging to provide a detailed analysis of the safety and hazards associated with this compound .

Future Directions

The future directions for research or applications involving this compound would depend on its intended use or biological activity. Without this information, it’s difficult to speculate on possible future directions .

properties

IUPAC Name

methyl 4-[[2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-25(2)12-13-26-18-7-5-4-6-17(18)20(24-22(26)29)31-14-19(27)23-16-10-8-15(9-11-16)21(28)30-3/h8-11H,4-7,12-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYBABHUDYLWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamido)benzoate

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